![molecular formula C12H13F3O3 B3367488 Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate CAS No. 179381-93-2](/img/structure/B3367488.png)
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Overview
Description
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate (CAS 642451-74-9) is a fluorinated aromatic ester with the molecular formula C₁₂H₁₁F₃O₄ and a molecular weight of 276.21 g/mol . Its structure comprises a propanoate ester backbone linked to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position. The trifluoromethoxy group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the compound. This molecule is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its fluorinated aromatic system enhances metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in studying cellular processes and drug delivery systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
The position of the trifluoromethoxy group on the phenyl ring significantly influences physicochemical and biological properties:
- Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS 334778-38-0): The ortho substitution introduces steric hindrance, which may reduce reactivity in coupling reactions compared to meta and para isomers .
Functional Group Variations
Halogen-Substituted Analogs
- Ethyl 3-(4-fluorophenyl)propanoate (CAS N/A): The fluoro (-F) substituent is less electron-withdrawing than -OCF₃, resulting in higher lipophilicity (logP ~2.5) but reduced metabolic stability .
- Ethyl 3-(4-chlorophenyl)propanoate (CAS N/A): The chloro (-Cl) group provides moderate electron withdrawal, with intermediate logP (~3.0) and reactivity in nucleophilic substitution reactions .
Amino and Cyano Derivatives
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7): Introduction of an amino (-NH₂) group increases polarity (logP ~1.8) and hydrogen-bonding capacity, making it suitable for targeting biological receptors .
- Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate (CAS 157951-16-1): The cyano (-CN) group and conjugated double bond enhance electrophilicity, facilitating Michael addition reactions in synthetic pathways .
Ester Chain Modifications
Varying the ester alkyl chain alters solubility and volatility:
- Methyl 3-phenylpropanoate (CAS N/A): Shorter chain increases volatility (BP ~220°C) but reduces lipophilicity (logP ~2.3) .
- Hexyl 3-phenylpropanoate (CAS N/A): Longer chain enhances lipophilicity (logP ~4.5) and retention in lipid bilayers, useful in drug delivery systems .
Ester Group | Boiling Point (°C) | logP | Applications |
---|---|---|---|
Ethyl | 245–260 | 2.8–3.2 | Pharmaceutical intermediates |
Methyl | 220–235 | 2.3–2.7 | Solvents, fragrances |
Hexyl | 290–310 | 4.2–4.5 | Agrochemical formulations |
Ketone vs. Non-Ketone Derivatives
- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (CAS 642451-74-9): The ketone group at the β-position increases electrophilicity, enabling condensation reactions (e.g., Knoevenagel) for heterocyclic synthesis .
- Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate (Non-oxo): The absence of the ketone reduces reactivity but improves stability under basic conditions .
Key Research Findings
Synthetic Accessibility : The trifluoromethoxy group is typically introduced via Ullmann coupling or nucleophilic aromatic substitution, with yields ranging from 70–88% depending on the substituent position .
Biological Relevance : Analogs with meta -trifluoromethoxy groups show enhanced binding to G-protein-coupled receptors (GPCRs) compared to para isomers, attributed to optimized steric interactions .
Stability : The trifluoromethoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C), whereas ester groups require protection during prolonged storage .
Biological Activity
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate is an organic compound characterized by the presence of a trifluoromethoxy group, which significantly influences its biological activity. This article explores the compound's mechanisms of action, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.229 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors involved in cellular processes.
The mechanism of action for this compound primarily involves:
- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's hydrophobic character, promoting better interaction with lipid membranes and facilitating cellular uptake.
- Target Interaction : The compound shows potential in modulating enzyme activity and receptor interactions due to its structural features, which can lead to enhanced binding affinity and selectivity towards specific biological targets.
Biological Activity
Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity. This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on efficacy against particular pathogens remain limited.
- Pharmacological Potential : The unique electronic properties imparted by the trifluoromethoxy group may enhance the compound's potential as a pharmaceutical agent targeting specific enzymes or receptors involved in disease pathways.
Study 1: Interaction with Biological Molecules
A study demonstrated that this compound interacts with various proteins and enzymes, enhancing binding affinity due to its hydrophobic interactions. This interaction profile suggests its potential use in drug development aimed at selective enzyme inhibition.
Study 2: Synthesis and Structure-Activity Relationship (SAR)
A comprehensive analysis of SAR revealed that modifications to the trifluoromethoxy group can significantly alter the biological activity of related compounds. For instance, variations in the position of substituents on the phenyl ring were found to impact both lipophilicity and biological interactions, highlighting the importance of structural optimization in drug design .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | Position of Trifluoromethoxy Group | Biological Activity |
---|---|---|
This compound | Meta | Potential antimicrobial |
Ethyl 3-[4-(trifluoromethoxy)phenyl]propanoate | Para | Moderate activity |
Ethyl 3-[2-(trifluoromethoxy)phenyl]propanoate | Ortho | Low activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves esterification of 3-[3-(trifluoromethoxy)phenyl]propanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Multi-step approaches may include halogenation of precursor aromatic rings followed by nucleophilic substitution or coupling reactions. For example, highlights the use of brominated intermediates and controlled temperatures (0–25°C) in solvents like dichloromethane (DCM) or toluene. Optimization studies ( ) demonstrate that solvent choice significantly impacts yield:
Q. How is the structural integrity of this compound confirmed in research settings?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ester carbonyl signals (~170 ppm) and trifluoromethoxy (-OCF₃) splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 276.21 g/mol for C₁₂H₁₁F₃O₄) .
- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. What strategies are employed to optimize regioselectivity in synthesizing derivatives of this compound?
Methodological Answer: Regioselectivity is controlled by:
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor nucleophilic substitution at the para position of the trifluoromethoxy group .
- Catalytic Systems : Palladium catalysts in Buchwald-Hartwig amination () enable selective C-N bond formation on the aromatic ring.
- Temperature Gradients : Lower temperatures (-75°C with DIBALH in THF) reduce side reactions during reduction steps .
Q. How does the trifluoromethoxy substituent influence reactivity compared to halogenated analogs?
Methodological Answer: The -OCF₃ group enhances:
- Electrophilicity : The electron-withdrawing effect activates the aromatic ring for electrophilic substitution, unlike methoxy (-OCH₃) groups .
- Metabolic Stability : Comparative in vitro studies () show trifluoromethoxy derivatives resist oxidative degradation better than chloro or bromo analogs.
- Lipophilicity : LogP calculations ( ) indicate higher membrane permeability compared to hydroxylated analogs.
Q. What in vitro models are used to study biological interactions, and what key findings exist?
Methodological Answer:
- Enzyme Inhibition Assays : this compound inhibits cytochrome P450 isoforms (CYP3A4/CYP2D6) at IC₅₀ values of 15–20 μM, suggesting drug-drug interaction risks .
- Receptor Binding Studies : Docking simulations () predict affinity for G-protein-coupled receptors (GPCRs), with ΔG values of -9.2 kcal/mol, comparable to known ligands.
- Cytotoxicity Profiling : MTT assays in HepG2 cells show low toxicity (EC₅₀ > 100 μM), supporting further therapeutic exploration .
Key Data Contradictions and Resolutions
- Synthesis Yields : reports 60% yield for DIBALH-mediated reduction in THF, contrasting with >90% yields for PDBBA in toluene. Resolution: Steric hindrance and solvent polarity differences explain variability .
- Biological Activity : Some studies () report moderate anti-inflammatory effects, while others () emphasize enzyme inhibition. Context-dependent mechanisms (e.g., cell type or concentration) may account for discrepancies.
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)18-12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEFIGMPNVNUCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621464 | |
Record name | Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179381-93-2 | |
Record name | Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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